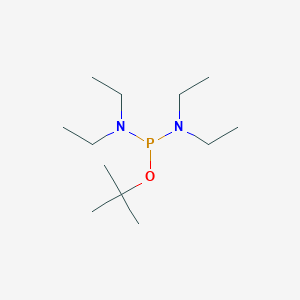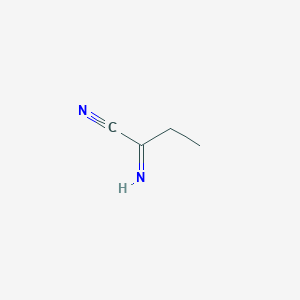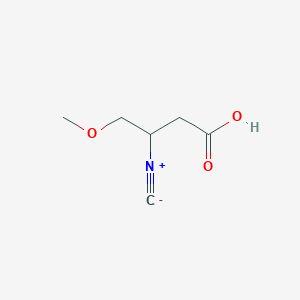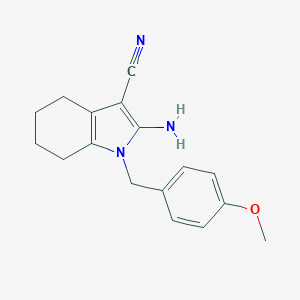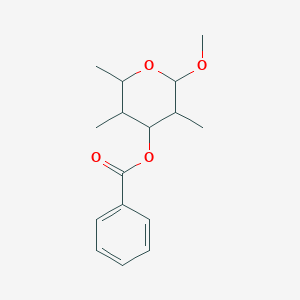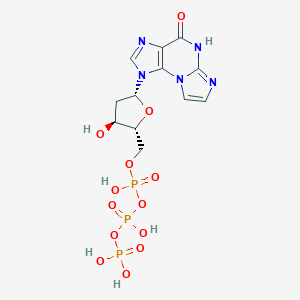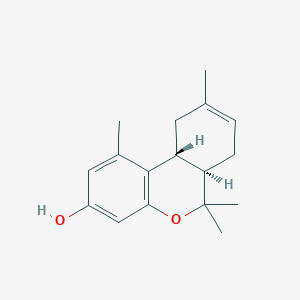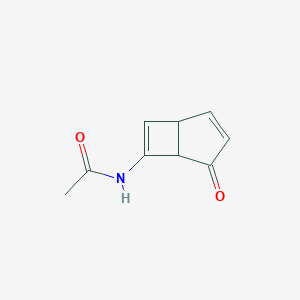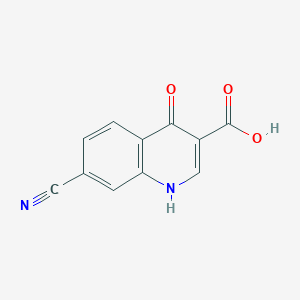
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TA-02, and it is a small molecule that has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to activate certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and induce cell death in cancer cells, and improve glucose metabolism in diabetic animals. The compound has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its low toxicity and its ability to target specific enzymes and signaling pathways. However, the compound has some limitations, including its low solubility in water and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research on 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine. One possible direction is to study the compound's potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the compound's potential use as a drug for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the compound's mechanism of action and to improve its bioavailability in vivo.
Synthesis Methods
The synthesis method of 5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine is a complex chemical process that involves several steps. The compound is synthesized by reacting pentadecylphenol with 2,4,6-trichloro-1,3,5-triazine, followed by the addition of ethylenediamine and hydrazine hydrate. The final product is obtained after several purification steps.
Scientific Research Applications
5-(1-(2,4,6-Trichloro-3-pentadecylphenoxy)ethyl)-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases.
properties
CAS RN |
111253-96-4 |
|---|---|
Molecular Formula |
C25H38Cl3N3O2 |
Molecular Weight |
518.9 g/mol |
IUPAC Name |
5-[1-(2,4,6-trichloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C25H38Cl3N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20(26)17-21(27)23(22(19)28)32-18(2)24-30-31-25(29)33-24/h17-18H,3-16H2,1-2H3,(H2,29,31) |
InChI Key |
GTLCKCDDCTXZLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C2=NN=C(O2)N)Cl |
synonyms |
1,3,4-Oxadiazol-2-amine, 5-(1-(2,4,6-trichloro-3-pentadecylphenoxy)eth yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



